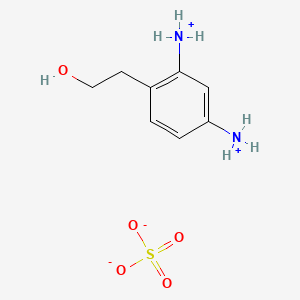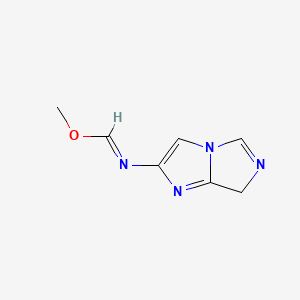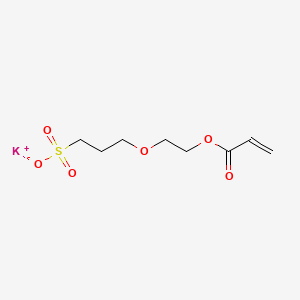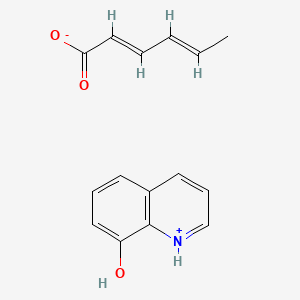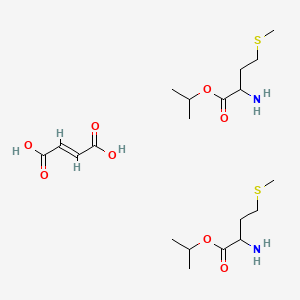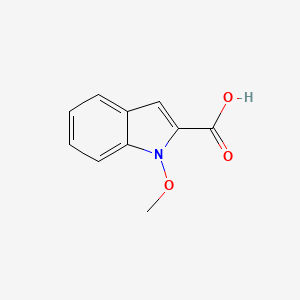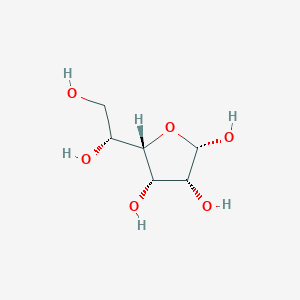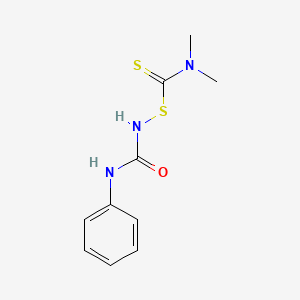
Urea, N-(((dimethylamino)thioxomethyl)thio)-N'-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(((dimethylamino)thioxomethyl)thio)-N’-phenyl- is a compound that belongs to the class of thiourea derivatives Thiourea derivatives are known for their diverse biological and chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((dimethylamino)thioxomethyl)thio)-N’-phenyl-urea typically involves the reaction of dimethylamine, carbon disulfide, and phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Dimethylamine reacts with carbon disulfide to form dimethylammonium dithiocarbamate.
Step 2: The dimethylammonium dithiocarbamate is then reacted with phenyl isocyanate to yield N-(((dimethylamino)thioxomethyl)thio)-N’-phenyl-urea.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality N-(((dimethylamino)thioxomethyl)thio)-N’-phenyl-urea.
Chemical Reactions Analysis
Types of Reactions
N-(((dimethylamino)thioxomethyl)thio)-N’-phenyl-urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(((dimethylamino)thioxomethyl)thio)-N’-phenyl-urea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(((dimethylamino)thioxomethyl)thio)-N’-phenyl-urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its biological activity is attributed to its ability to interact with enzymes and receptors, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiourea: A simpler analog with similar chemical properties.
N,N’-Disubstituted Thioureas: Compounds with different substituents on the nitrogen atoms.
Phenylurea Derivatives: Compounds with a phenyl group attached to the urea moiety.
Uniqueness
N-(((dimethylamino)thioxomethyl)thio)-N’-phenyl-urea stands out due to its unique combination of a dimethylamino group, a thioxomethyl group, and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
93686-60-3 |
|---|---|
Molecular Formula |
C10H13N3OS2 |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
(phenylcarbamoylamino) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C10H13N3OS2/c1-13(2)10(15)16-12-9(14)11-8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,11,12,14) |
InChI Key |
PGINXCCSVDJQLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)SNC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



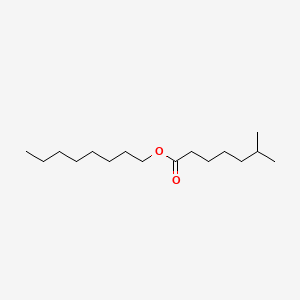

![5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one](/img/structure/B12661310.png)
